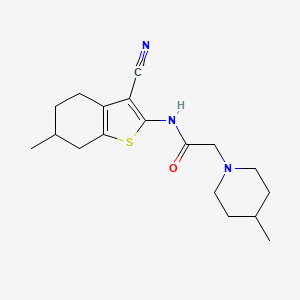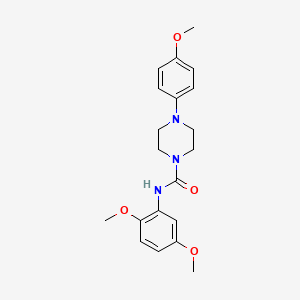![molecular formula C15H21ClN2O B4422283 N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylurea](/img/structure/B4422283.png)
N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylurea
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylurea (CEPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CEPC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.88 g/mol.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylurea has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. This compound has also shown promise as an anticancer agent, as it inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
In addition to its medicinal properties, this compound has been investigated for its potential use in agriculture. It has been shown to have fungicidal and insecticidal activities against various plant pathogens and pests, making it a potential alternative to traditional pesticides.
This compound has also been studied for its use in material science. It has been reported to exhibit liquid crystalline properties, making it a potential candidate for the development of liquid crystal displays and other electronic devices.
Mécanisme D'action
The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylurea is not fully understood. However, it is believed to act on various molecular targets, including ion channels, enzymes, and receptors. This compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain, which may contribute to its anticonvulsant and anxiolytic activities. This compound has also been shown to decrease the levels of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylurea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to exhibit a broad range of activities, making it a potential candidate for the development of new drugs and pesticides.
However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. This compound has also been reported to have low water solubility, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylurea. One potential direction is the development of new drugs based on the structure of this compound. Its broad range of activities and potential anticancer properties make it a promising candidate for the development of new therapeutics.
Another future direction is the investigation of the mechanism of action of this compound. A better understanding of its molecular targets and mode of action may lead to the development of more effective drugs and pesticides.
Finally, the use of this compound in material science and electronics is an area that warrants further investigation. Its liquid crystalline properties and potential applications in displays and other electronic devices make it an exciting area for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various fields, including medicine, agriculture, and material science. Its synthesis method is relatively straightforward, and it exhibits a broad range of activities. However, its mechanism of action is not fully understood, and it has some limitations in terms of water solubility. Future research on this compound may lead to the development of new drugs, pesticides, and electronic devices.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-13-8-6-12(7-9-13)10-11-17-15(19)18-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOQREPBQYQOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4422203.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422205.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4422208.png)

![3-phenyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4422226.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422234.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4422256.png)

![2-(3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}phenoxy)acetamide trifluoroacetate](/img/structure/B4422267.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4422277.png)
![methyl [1-(2,5-dimethylphenyl)ethyl]carbamate](/img/structure/B4422284.png)


![2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4422306.png)